molecular formula C18H20N4O2 B2806830 1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione CAS No. 2309805-69-2

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione

Cat. No. B2806830
M. Wt: 324.384
InChI Key: BGPGGXMYHJFSBM-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione” is an organic compound that contains functional groups such as azetidine and pyrazine . Azetidines are four-membered rings containing nitrogen, and pyrazines are aromatic six-membered rings with two nitrogen atoms . These functional groups are often found in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Azetidines, for example, can undergo reactions like ring-opening, substitution, and addition .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization of Pyrazole Derivatives : Research shows the synthesis of pyrazole derivatives through the reaction of amino-hydrazinopyrazole with pentane-2,4-dione, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. The structure of these derivatives was established by high-resolution NMR spectroscopy, highlighting the utility of such compounds in structural chemistry and potentially in pharmacological applications due to their structural basis for interaction with biological molecules (Aggarwal et al., 2009).

Potential Anticancer Applications

  • Exploration of Carboxy Pyrazole Derivatives : A study on aryl pyrazole derivatives synthesized using 1,3-dicarbonyl motifs revealed that these compounds exhibited inhibitory effects on enzymes like alkaline phosphatases, nucleotide pyrophosphatases/phosphodiesterases, and nucleoside triphosphate diphosphohydrolases. These findings suggest potential anticancer applications due to the selective inhibition of tumor-related enzymes (Channar et al., 2018).

Antimicrobial Applications

  • Antimicrobial Activity of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : A study on the synthesis and antimicrobial evaluation of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives found these compounds to exhibit significant antibacterial and antifungal activities. This highlights their potential application in developing new antimicrobial agents (Shah et al., 2014).

Corrosion Inhibition

  • Aza-pseudopeptides as Corrosion Inhibitors : Research into the synthesis and evaluation of aza-pseudopeptides for the inhibition of mild steel corrosion in acidic environments indicates their effectiveness as corrosion inhibitors. This suggests potential industrial applications in protecting metals from corrosion (Chadli et al., 2017).

Future Directions

Future research on this compound could involve investigating its potential biological activity, optimizing its synthesis, and studying its reactivity. This could lead to the development of new drugs or materials .

properties

IUPAC Name

1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGGXMYHJFSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione

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